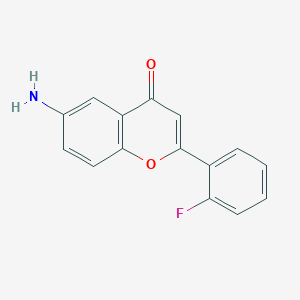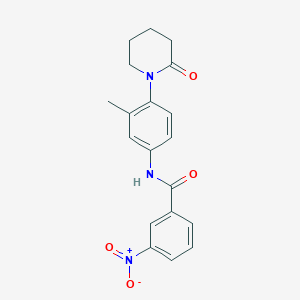
n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is a chemical compound with the molecular formula C25H20F3NO5 . It has a molecular weight of 471.43 g/mol . The compound is a white solid and is typically stored at temperatures between 0-8°C .
Molecular Structure Analysis
The linear formula of this compound is C25H20F3NO5 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 471.4 g/mol . It has a XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are 471.12935722 g/mol . The topological polar surface area of the compound is 84.9 Ų . The compound has a heavy atom count of 34 .Aplicaciones Científicas De Investigación
Antibacterial Composite Materials
- Nanoassembly-Enhanced Antibacterial Properties : Fluorenylmethyloxycarbonyl (Fmoc)-decorated building blocks, including Fmoc-phenylalanine derivatives, have been utilized in developing antibacterial and anti-inflammatory materials. Nanoassemblies formed by these compounds demonstrated significant antibacterial capabilities and were integrated into resin-based composites without compromising their mechanical and optical properties (Schnaider et al., 2019).
Peptide Synthesis
- Chemical Ligation at Phenylalanine : Synthesis involving erythro-N-Boc-β-mercapto-L-phenylalanine enabled native chemical ligation at phenylalanine, which is crucial for peptide synthesis. This approach was applied to synthesize specific peptides, demonstrating its compatibility with reactive side chains (Crich & Banerjee, 2007).
- Organic Synthesis of Fmoc-Protected Amino Acids : The direct synthesis of Fmoc-protected amino acids using organozinc chemistry has been explored. This method is applicable to the synthesis of substituted phenylalanines and 4-oxoamino acids, illustrating its versatility in peptide synthesis (Deboves et al., 2001).
Material Science
- Self-Assembly and Hydrogelation : Fmoc-protected phenylalanine derivatives, including those with fluorine substitutions, have shown efficient self-assembly and hydrogelation. These properties are significant in developing biomedical materials and have implications for the design of novel hydrogelators (Ryan et al., 2010).
- Antibacterial Hydrogel Development : The incorporation of silver ions into Fmoc-phenylalanine-based hydrogels has enhanced their antibacterial properties, indicating potential biomedical applications (Zhao et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is the amino group in peptide synthesis . The Fmoc (fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Fmoc group forms carbamates with amines . The classic Fmoc protection is with Fmoc-Cl under Schotten-Baumann conditions or with anhydrous conditions . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The Fmoc group is typically deprotected with secondary amines in DMF . The intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .
Pharmacokinetics
Like other fmoc-protected amino acids, it is expected to have good stability under normal storage conditions .
Result of Action
The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the successful construction of the desired peptide chain . The Fmoc group can be removed when no longer needed, revealing the original amino group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of certain chemicals . For example, Fmoc-Cl, used in the protection process, is sensitive to moisture and heat . Therefore, the reaction should be carried out under controlled conditions to ensure successful protection of the amino group .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYXFMCEZXVPZ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


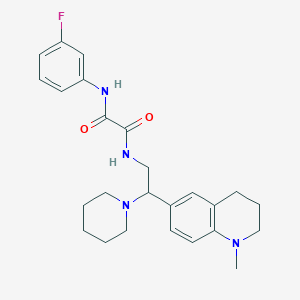

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)
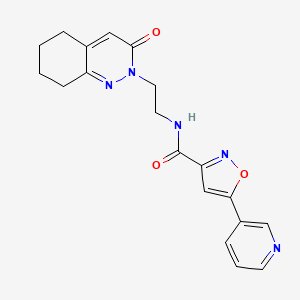
![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)
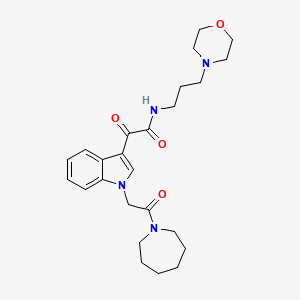
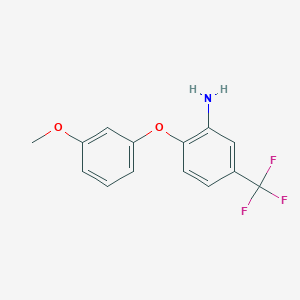
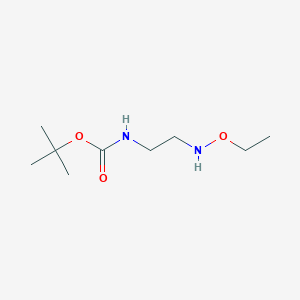
![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)
